4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol
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Overview
Description
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is a chemical compound that features a quinazoline ring substituted with a bromine atom and an amino group, which is further attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment to Cyclohexanol: The final step involves coupling the quinazoline derivative with cyclohexanol, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The bromine atom and amino group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Bromo-4-quinazolinyl)amino]phenol
- Ethyl 4-[(6-bromo-4-quinazolinyl)amino]benzoate
- Methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate
Uniqueness
4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol is unique due to the presence of the cyclohexanol moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C14H16BrN3O |
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Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-[(6-bromoquinazolin-4-yl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H16BrN3O/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-4-11(19)5-3-10/h1,6-8,10-11,19H,2-5H2,(H,16,17,18) |
InChI Key |
CJMNEKBDTOMFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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